ZL0420

Vue d'ensemble

Description

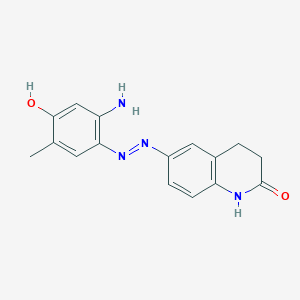

ZL0420 est un inhibiteur puissant et sélectif de la protéine 4 contenant un domaine bromodomaine (BRD4), qui fait partie de la famille des protéines à domaine bromodomaine et extra-terminal (BET). Ce composé présente des affinités de liaison nanomolaires aux domaines bromodomaines de BRD4, avec des valeurs de CI50 de 27 nM contre BRD4 BD1 et 32 nM contre BRD4 BD2 . This compound a montré un potentiel significatif en recherche scientifique, en particulier dans les domaines de l'épigénétique et de l'inflammation.

Applications De Recherche Scientifique

ZL0420 has a wide range of scientific research applications, including:

Epigenetics: this compound is used to study the role of BRD4 in gene regulation and chromatin remodeling.

Cancer Research: This compound is used to investigate the role of BRD4 in cancer progression and to develop targeted therapies for various types of cancer.

Drug Development: The compound serves as a lead molecule for the development of new drugs targeting BRD4 and other bromodomain-containing proteins.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

ZL0420, also known as “6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one” or “(E/Z)-ZL0420”, is a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal domain (BET) proteins family, which are considered as the most druggable target proteins among Bromodomain-containing proteins (BCPs) for regulating cellular epigenetics .

Mode of Action

This compound interacts with the bromodomains of BRD4, displaying nanomolar binding affinities for BDs of BRD4 protein . It has IC50 values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2 . Molecular docking revealed their classical binding modes with the critical interactions identified between the ligand and the target protein .

Biochemical Pathways

This compound significantly blocks the TLR3-dependent expression of innate immune genes ISG54, ISG56, IL-8, and Groβ in human small airway epithelial cells (hSAECs) . This indicates that this compound affects the TLR3-dependent innate immune gene program, which plays a crucial role in the immune response.

Pharmacokinetics

It’s known that this compound is a potent and selective inhibitor, suggesting that it may have favorable pharmacokinetic properties that allow it to effectively reach its target and exert its effects .

Result of Action

This compound has demonstrated potent efficacy in reducing airway inflammation in a mouse model . It almost completely blocks the profound accumulation of neutrophils around the small and medium-sized airways induced by poly (I:C) administration . This suggests that this compound has a significant impact on the cellular level, particularly in the context of immune response and inflammation.

Action Environment

Given its demonstrated efficacy in both in vitro and in vivo models , it can be inferred that this compound is likely to maintain its activity under physiological conditions.

Analyse Biochimique

Biochemical Properties

ZL0420 plays a crucial role in biochemical reactions by inhibiting BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 is involved in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound binds to the acetyl-lysine binding pocket of BRD4, forming key interactions with amino acids such as Asn140 and Tyr97 . This inhibition disrupts the recruitment of transcriptional machinery to chromatin, thereby modulating the expression of genes involved in inflammation and immune responses .

Cellular Effects

This compound has been shown to influence various cellular processes. In human small airway epithelial cells, this compound inhibits the expression of innate immune genes such as ISG54, ISG56, IL-8, and Groβ . This compound also reduces airway inflammation in mouse models by blocking the accumulation of neutrophils around airways . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of BRD4 .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the acetyl-lysine binding pocket of BRD4. This binding inhibits the interaction between BRD4 and acetylated histones, preventing the recruitment of transcriptional machinery to chromatin . As a result, this compound modulates the expression of genes involved in inflammation and immune responses. The compound’s selective inhibition of BRD4 over other BET family members ensures targeted modulation of specific gene expression pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, while in vivo studies have demonstrated its long-term efficacy in reducing airway inflammation in mouse models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces airway inflammation without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and off-target interactions. Studies have shown that this compound exhibits a dose-dependent inhibition of BRD4 activity, with higher doses resulting in more pronounced effects on gene expression and cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with BRD4. The compound’s inhibition of BRD4 affects the transcriptional regulation of genes involved in metabolic processes . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors associated with BRD4

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to BRD4 and other cellular components . This compound’s distribution within tissues is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its inhibitory effects on BRD4 .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with BRD4 and other cellular components. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles where BRD4 is localized . This subcellular localization is essential for this compound’s activity and function, as it ensures the compound’s effective inhibition of BRD4 and modulation of gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ZL0420 implique plusieurs étapes, notamment la formation d'intermédiaires clés et la réaction de couplage finale. La voie de synthèse détaillée et les conditions de réaction sont exclusives et non divulguées publiquement. il est connu que le composé est synthétisé par une série de réactions organiques, notamment des étapes de condensation, de cyclisation et de purification .

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas largement disponibles dans le domaine public. Le composé est généralement produit dans des laboratoires de recherche et des installations de fabrication chimique spécialisées dans des conditions contrôlées pour garantir une pureté et une constance élevées .

Analyse Des Réactions Chimiques

Types de réactions

ZL0420 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour produire des formes réduites avec des propriétés chimiques différentes.

Substitution : This compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions spécifiques, telles que la température, la pression et le solvant, dépendent de la réaction souhaitée et de la nature des réactifs .

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound comprennent ses dérivés oxydés et réduits, ainsi que des analogues substitués. Ces produits sont souvent caractérisés à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire (RMN) et la spectrométrie de masse (MS) pour confirmer leurs structures .

Applications de la recherche scientifique

This compound a une large gamme d'applications en recherche scientifique, notamment :

Épigénétique : this compound est utilisé pour étudier le rôle de BRD4 dans la régulation des gènes et le remodelage de la chromatine.

Recherche sur le cancer : This compound est utilisé pour étudier le rôle de BRD4 dans la progression du cancer et pour développer des thérapies ciblées pour différents types de cancer.

Développement de médicaments : Le composé sert de molécule de référence pour le développement de nouveaux médicaments ciblant BRD4 et d'autres protéines contenant un domaine bromodomaine.

Mécanisme d'action

This compound exerce ses effets en se liant à la poche de liaison acétyl-lysine de BRD4. Cette interaction implique des liaisons hydrogène critiques avec l'asparagine 140 directement et la tyrosine 97 indirectement via une molécule d'eau . En inhibant BRD4, this compound perturbe le recrutement de BRD4 aux histones acétylées, affectant ainsi la transcription des gènes impliqués dans l'inflammation et le cancer .

Comparaison Avec Des Composés Similaires

ZL0420 est comparé à d'autres inhibiteurs de BRD4, tels que (+)-JQ1 et RVX-208. Bien que tous ces composés ciblent BRD4, this compound est plus puissant et plus sélectif, avec des affinités de liaison plus élevées et une meilleure sélectivité par rapport aux homologues apparentés BRD2 . Des composés similaires comprennent :

(+)-JQ1 : Un inhibiteur connu de BRD4 avec une sélectivité inférieure à celle de this compound.

RVX-208 : Un autre inhibiteur de BRD4 avec des affinités de liaison et des profils de sélectivité différents.

CPI203 : Un inhibiteur efficace du domaine bromodomaine BET avec une CI50 de 37 nM pour BRD4.

Chlorhydrate de GSK778 : Un inhibiteur sélectif de BRD4 avec des propriétés chimiques distinctes.

This compound se distingue par sa puissance et sa sélectivité supérieures, ce qui en fait un outil précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Propriétés

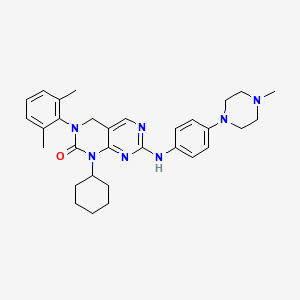

IUPAC Name |

6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMQADUROYWADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)

![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)

![N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide](/img/structure/B611887.png)

![3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611891.png)

![(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B611894.png)